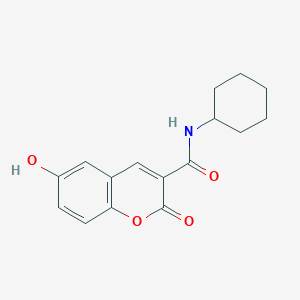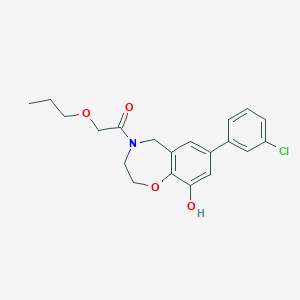![molecular formula C20H24FN3O B5335530 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5335530.png)
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Aplicaciones Científicas De Investigación
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems and its potential as a drug candidate.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in biological studies to investigate its interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide is unique due to the presence of both the 2,3-dimethylphenyl and 2-fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with biological targets and distinct pharmacological profiles compared to other similar compounds .
Propiedades
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-6-5-9-19(16(15)2)24-12-10-23(11-13-24)14-20(25)22-18-8-4-3-7-17(18)21/h3-9H,10-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJVQLIRUUMKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5335455.png)

![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)

![ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B5335491.png)

![2-benzyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5335510.png)
![2-[({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)METHYL]BENZONITRILE](/img/structure/B5335518.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![2-({[4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE](/img/structure/B5335536.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5335543.png)
![Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate](/img/structure/B5335546.png)
